Clavosine B -

Clavosine B

Catalog Number: EVT-1582088
CAS Number:
Molecular Formula: C60H101N4O20P
Molecular Weight: 1229.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clavosine B is a natural product found in Stelletta clavosa with data available.
Overview

Clavosine B is a bioactive compound primarily isolated from the marine sponge Myriastra clavosa. This compound belongs to a class of natural products known for their significant cytotoxic properties and potential therapeutic applications. Clavosine B, along with its analogs, has garnered attention in the field of medicinal chemistry due to its ability to inhibit specific protein phosphatases, which are critical in various cellular processes.

Source

The primary source of Clavosine B is the marine sponge Myriastra clavosa, which is found in various marine environments. This sponge has been studied for its unique chemical constituents, including clavosines A, B, and C. The extraction of Clavosine B from Myriastra clavosa involves solvent extraction and chromatographic techniques to isolate and purify the compound for further analysis.

Classification

Clavosine B is classified as a natural product and falls under the category of alkaloids or related compounds. It is recognized for its complex molecular structure and biological activity, particularly in relation to its cytotoxic effects against cancer cell lines.

Synthesis Analysis

Methods

The synthesis of Clavosine B can be approached through total synthesis or semi-synthesis methods. Total synthesis involves constructing the molecule from simpler organic compounds, while semi-synthesis starts with naturally occurring precursors.

Technical Details

Molecular Structure Analysis

Structure

Clavosine B features a complex molecular structure that includes multiple rings and functional groups. Its structure can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 325.36 g/mol
  • Structural Features: The compound contains nitrogen atoms within its structure, indicating its classification as an alkaloid.
Chemical Reactions Analysis

Reactions

Clavosine B undergoes various chemical reactions typical of alkaloids, including:

  • Nucleophilic substitutions: These reactions may occur at electrophilic centers within the molecule.
  • Oxidation and reduction: Functional groups within Clavosine B can be oxidized or reduced, affecting its biological activity.

Technical Details

The reactivity of Clavosine B can be explored through reaction mechanisms involving electrophiles and nucleophiles, where specific functional groups are targeted for modification.

Mechanism of Action

Process

Clavosine B exhibits its biological effects primarily through the inhibition of protein phosphatases 1 and 2A. These enzymes play crucial roles in cellular signaling pathways, particularly those involved in cell division and apoptosis.

Data

  • Inhibition Studies: Research indicates that Clavosine B demonstrates potent inhibitory activity against these phosphatases, leading to altered cellular responses in cancer cells.
  • Cytotoxicity: The compound has shown significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clavosine B is typically isolated as a crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The stability of Clavosine B under various conditions (e.g., light, heat) should be assessed to determine its shelf-life and storage conditions.
  • Reactivity: The presence of functional groups suggests potential reactivity with nucleophiles or electrophiles under certain conditions.
Applications

Scientific Uses

Clavosine B has significant potential applications in:

  • Pharmaceutical Development: Due to its cytotoxic properties, it is being investigated as a lead compound for developing new anticancer drugs.
  • Biochemical Research: Its role as an inhibitor of protein phosphatases makes it valuable for studying cellular signaling pathways and cancer biology.

Research continues into optimizing the synthesis and enhancing the biological efficacy of Clavosine B, making it a compound of interest in both medicinal chemistry and pharmacology.

Molecular Mechanisms of Action

Inhibition of Protein Phosphatase-1 (PP-1) Isoforms

Clavosine B is a glycosylated natural product belonging to the calyculin toxin family, distinguished by a trimethoxy rhamnose moiety. Its primary bioactivity involves potent inhibition of serine/threonine protein phosphatase-1 (PP-1), a critical regulator of cellular phosphorylation dynamics.

Site-Directed Mutagenesis Studies on PP-1cγ Interaction

Site-directed mutagenesis of the catalytic subunit of human PP-1cγ (PP-1cγ) revealed key residues governing Clavosine B binding. Mutations at Ile-133, Val-223, and Cys-291 altered inhibitor sensitivity, but Tyr-134 emerged as a pivotal residue. Experimental approaches (e.g., Q5® Site-Directed Mutagenesis Kit) enabled systematic substitution of residues to map the inhibitor-binding pocket [1] [4] [7].

Table 1: Impact of PP-1cγ Mutations on Clavosine B Inhibition

MutationResidue ChangeFold Change in IC₅₀ vs. Wild TypeProposed Mechanism
Y134FTyr → Phe1.1x (decrease)Loss of H-bond donor capacity
Y134ATyr → Ala10x (increase)Steric bulk removal
Y134DTyr → Asp310x (increase)Electrostatic repulsion
I133AIle → Ala5x (increase)Hydrophobic pocket disruption

Role of Tyr-134 Residue in Binding Affinity and Specificity

Tyr-134 significantly influences Clavosine B’s binding kinetics:

  • Y134F mutation: Minimal change in IC₅₀ (1.1x), indicating hydrogen bonding is non-essential for inhibition [1] [4].
  • Y134A mutation: 10-fold reduced sensitivity, suggesting steric interference with inhibitor docking.
  • Y134D mutation: 310-fold potency reduction for Clavosine B due to electrostatic repulsion with its phosphate group. This residue likely stabilizes the inhibitor via hydrophobic stacking or van der Waals contacts rather than H-bonding [1].

Comparative Analysis of Clavosine B and Calyculin A Inhibition Dynamics

Both toxins share a spiroketal-phosphate core but differ in glycosylation (Clavosine B) versus methylated oxazole (Calyculin A):

  • Glycosylation effects: The rhamnose group of Clavosine B enhances solubility but marginally reduces membrane permeability compared to Calyculin A [10].
  • Potency: Clavosine B exhibits ~2-fold lower PP-1 inhibition than Calyculin A (IC₅₀ = 0.4 nM vs. 0.2 nM) [4].
  • Mutant sensitivity: Y134D reduces Calyculin A affinity 100-fold vs. 310-fold for Clavosine B, indicating differential reliance on Tyr-134 for binding [1] [10].

Table 2: Comparative Inhibition Profiles of Clavosine B and Calyculin A

ParameterClavosine BCalyculin ABiological Implication
PP-1 IC₅₀ (nM)0.40.2Lower intrinsic activity
Y134D Mutant IC₅₀ Shift310x increase100x increaseGreater Tyr-134 dependence
Key Structural MotifTrimethoxy rhamnoseMethyl-oxazoleAltered membrane trafficking

Structural Basis of β-Lactamase-Independent Bioactivity

Clavosine B lacks activity against β-lactamases (classes A, B, C, D), contrasting with dedicated inhibitors like avibactam (serine-β-lactamases) or captopril (metallo-β-lactamases, MBLs). Key distinctions include:

  • Mechanism: Clavosine B targets phosphatases, not β-lactam hydrolyzing enzymes. Its phosphate group mimics phospho-substrates in PP-1, whereas β-lactamase inhibitors mimic β-lactam structures [2] [5] [8].
  • Active site divergence: MBLs (e.g., NDM-1, AIM-1) utilize Zn²⁺-activated hydrolysis, requiring thiol/sulfonate inhibitors for metal coordination. Clavosine B’s spiroketal-phosphate has no metal-chelating capacity [8].

Table 3: Contrasting Clavosine B with β-Lactamase Inhibitors

InhibitorPrimary TargetChemical FeaturesMechanism
Clavosine BPP-1/PP-2ASpiroketal-phosphate, RhamnosePhosphatase transition-state mimic
AvibactamClass A/C β-lactamasesDiazabicyclooctane sulfateReversible covalent acylation
CaptoprilMBLs (e.g., NDM-1)Thiol, CarboxylateZn²⁺ chelation
TaniborbactamClass B/C β-lactamasesBicyclic boronateTetrahedral intermediate mimic

Modulation of Signal Transduction Pathways

By inhibiting PP-1/PP-2A, Clavosine B hyperphosphorylates key signaling proteins:

  • RTK/Ras Pathway: Sustained ERK phosphorylation enhances proliferative signals. In melanoblasts, this pathway activates microphthalmia transcription factor (Mitf), driving pigment cell differentiation [3].
  • Wnt/β-Catenin Pathway: PP-1 inhibition stabilizes β-catenin by preventing dephosphorylation of destruction complex components. This mimics Wnt activation, promoting stemness genes [3] [6].
  • cAMP-Responsive Pathways: PP-1 inhibition amplifies cAMP effects by preserving phosphorylated CREB. In pancreatic β-cells, this potentiates insulin gene transcription (e.g., Ins2) [9].
  • Intestinal Barrier Regulation: Chronic exposure disrupts tight junctions (claudin/occludin phosphorylation), increasing epithelial permeability—a hallmark of inflammatory bowel disease progression [6].

Table 4: Signal Transduction Pathways Modulated by Clavosine B

PathwayKey EffectorsCellular Outcome
RTK/RasERK, MitfMelanocyte differentiation
Wnt/β-CateninGSK-3β, β-cateninStemness gene activation
cAMP/PKACREB, Insulin transcriptionEnhanced hormone synthesis
Tight JunctionClaudin, OccludinLoss of epithelial barrier integrity

Properties

Product Name

Clavosine B

IUPAC Name

[(2R,3R,5R,7S,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S,4R)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]pentan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-4,4,8-trimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate

Molecular Formula

C60H101N4O20P

Molecular Weight

1229.4 g/mol

InChI

InChI=1S/C60H101N4O20P/c1-32(25-47(61)66)21-19-22-33(2)34(3)26-35(4)48(67)38(7)43(65)28-45(75-15)52-55(84-85(71,72)73)59(10,11)60(83-52)29-46(81-58-54(78-18)53(77-17)51(76-16)40(9)80-58)39(8)44(82-60)24-20-23-41-30-79-57(63-41)36(5)27-37(6)62-56(70)50(69)49(68)42(31-74-14)64(12)13/h19-23,25-26,30,35-40,42-46,48-55,58,65,67-69H,24,27-29,31H2,1-18H3,(H2,61,66)(H,62,70)(H2,71,72,73)/b21-19+,23-20+,32-25+,33-22+,34-26+/t35-,36+,37-,38+,39-,40+,42+,43+,44+,45+,46+,48-,49+,50+,51+,52-,53-,54-,55+,58+,60-/m1/s1

InChI Key

YTSZONUMWPRLEY-YWPPTZFISA-N

Synonyms

clavosine B

Canonical SMILES

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CC(C)NC(=O)C(C(C(COC)N(C)C)O)O)OC4C(C(C(C(O4)C)OC)OC)OC

Isomeric SMILES

C[C@H]1[C@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)C[C@@H](C)NC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.